1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene

Fluorine Chemistry Physicochemical Property Prediction Isomer Differentiation

1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene (CAS 1138445-54-1) is a para-substituted, fluorinated aromatic compound with the molecular formula C10H9F5 and a molecular weight of 224.17 g/mol. It is characterized by a benzene ring bearing a gem-difluoropropyl group at the 1-position and a trifluoromethyl group at the 4-position.

Molecular Formula C10H9F5
Molecular Weight 224.17 g/mol
CAS No. 1138445-54-1
Cat. No. B1389628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene
CAS1138445-54-1
Molecular FormulaC10H9F5
Molecular Weight224.17 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)C(F)(F)F)(F)F
InChIInChI=1S/C10H9F5/c1-2-9(11,12)7-3-5-8(6-4-7)10(13,14)15/h3-6H,2H2,1H3
InChIKeyXIKSDVGFTYYPQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene (CAS 1138445-54-1): Core Physicochemical & Sourcing Profile for Research Procurement


1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene (CAS 1138445-54-1) is a para-substituted, fluorinated aromatic compound with the molecular formula C10H9F5 and a molecular weight of 224.17 g/mol [1]. It is characterized by a benzene ring bearing a gem-difluoropropyl group at the 1-position and a trifluoromethyl group at the 4-position. This compound is primarily utilized as a specialized research intermediate and building block in medicinal chemistry and agrochemical development . As a liquid at room temperature, it has a predicted density of 1.2±0.1 g/cm³ and a predicted boiling point of 191.0±35.0 °C at 760 mmHg [1]. Its high fluorine content imparts distinct lipophilic and electronic properties, making it a valuable moiety for modulating the pharmacokinetic and physicochemical profiles of lead compounds .

Why Generic Fluorinated Benzene Analogs Cannot Substitute for 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene in Structure-Activity Relationship (SAR) Studies


Within a research or development program, substituting 1-(1,1-difluoropropyl)-4-(trifluoromethyl)benzene with a closely related fluorinated analog is scientifically unsound due to the highly specific, non-linear impact of fluorine substitution on molecular properties [1]. Small structural variations—such as altering the position of the fluoroalkyl groups on the phenyl ring, changing the chain length of the fluoroalkyl substituent, or replacing the gem-difluoro moiety with a mono-fluoro group—can lead to dramatic and unpredictable changes in critical parameters including lipophilicity (logP), metabolic stability, and molecular conformation [1]. The para-substitution pattern of the target compound establishes a unique electronic and steric environment that directly influences its reactivity as a synthetic intermediate and its binding interactions with biological targets. This prevents the reliable extrapolation of data from regioisomers like the meta-substituted 1-(1,1-difluoropropyl)-3-(trifluoromethyl)benzene (CAS 1138445-56-3) or analogs with additional ring fluorination, such as 4-(1,1-difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene (CAS 1138445-49-4) . The specific, verifiable differences detailed in the following evidence guide are therefore critical for accurate scientific selection and procurement.

Quantitative Differentiation Evidence for 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene (CAS 1138445-54-1) Against Closest Analogs


Predicted Boiling Point Differentiation: Para- vs. Meta-Substituted Regioisomers of 1-(1,1-Difluoropropyl)-(trifluoromethyl)benzene

The predicted boiling point for 1-(1,1-difluoropropyl)-4-(trifluoromethyl)benzene (para-isomer) is 191.0 ± 35.0 °C at 760 mmHg, as calculated by the ACD/Labs Percepta Platform [1]. In contrast, the predicted boiling point for its closest regioisomer, 1-(1,1-difluoropropyl)-3-(trifluoromethyl)benzene (meta-isomer, CAS 1138445-56-3), is 168.7 ± 35.0 °C at 760 mmHg, a value predicted by the same methodology .

Fluorine Chemistry Physicochemical Property Prediction Isomer Differentiation

Predicted Density Differentiation: Para- vs. Meta-Substituted Regioisomers of 1-(1,1-Difluoropropyl)-(trifluoromethyl)benzene

The predicted density for 1-(1,1-difluoropropyl)-4-(trifluoromethyl)benzene is 1.2 ± 0.1 g/cm³, as calculated by the ACD/Labs Percepta Platform [1]. The predicted density for the meta-isomer, 1-(1,1-difluoropropyl)-3-(trifluoromethyl)benzene, is 1.218 ± 0.06 g/cm³, predicted by the same methodology .

Fluorine Chemistry Physicochemical Property Prediction Isomer Differentiation

Predicted Physicochemical Differentiation: LogP, Topological Polar Surface Area (TPSA), and Bioaccumulation Factor (BCF) of 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene

Key predicted physicochemical and ADME properties for 1-(1,1-difluoropropyl)-4-(trifluoromethyl)benzene are quantified using in silico models. These properties establish its baseline profile and differentiate it from analogs with varying fluorine content [REFS-3, REFS-4]. The ACD/Labs predicted LogP is 4.04, Topological Polar Surface Area (TPSA) is 0 Ų, and the Bioconcentration Factor (BCF) is 480.24 at pH 7.4 [1]. An alternative XLogP3-AA prediction yields a value of 4.6 [2].

Lipophilicity ADME Properties Fluorinated Building Block In Silico Prediction

Evidence-Based Research and Industrial Application Scenarios for 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene (CAS 1138445-54-1)


Precision SAR Studies in Medicinal Chemistry Requiring a Defined Para-Substituted Fluorinated Phenyl Motif

When a medicinal chemistry program requires a defined, para-substituted, highly lipophilic phenyl ring to investigate structure-activity relationships (SAR), 1-(1,1-difluoropropyl)-4-(trifluoromethyl)benzene is the appropriate selection. As demonstrated in Section 3, its predicted LogP of 4.04-4.6 [REFS-1, REFS-2] provides a quantifiable increase in lipophilicity compared to less fluorinated analogs, a property known to enhance membrane permeability [3]. Furthermore, the predicted boiling point (191.0 °C) and density (1.2 g/cm³) differentiate it from the meta-isomer [REFS-1, REFS-4], confirming that its unique para-substitution pattern yields distinct physicochemical properties essential for consistent synthetic outcomes and biological data interpretation.

Agrochemical Intermediate Development Targeting Enhanced Environmental Stability or Bioactivity

In the design of novel agrochemicals, the incorporation of fluorinated aromatic motifs is a common strategy to improve metabolic stability and bioavailability [3]. This compound's high fluorine content, evidenced by a predicted Bioconcentration Factor (BCF) of 480.24 [1], indicates a propensity for bioaccumulation and environmental persistence. This property can be strategically leveraged when developing active ingredients intended for long-lasting effects. Its specific para-substituted gem-difluoropropyl and trifluoromethyl groups offer a unique electronic and steric profile that cannot be replicated by simpler trifluoromethylbenzene derivatives, making it a valuable building block for creating proprietary, high-performance agricultural agents.

Method Development and Validation for the Separation of Fluorinated Aromatic Regioisomers

The quantifiable differences in predicted boiling point (191.0 °C vs. 168.7 °C) [REFS-1, REFS-4] and density (1.2 g/cm³ vs. 1.218 g/cm³) [REFS-1, REFS-4] between 1-(1,1-difluoropropyl)-4-(trifluoromethyl)benzene and its meta-isomer provide a robust foundation for developing and validating analytical methods. This compound serves as an ideal standard for optimizing gas chromatography (GC) or high-performance liquid chromatography (HPLC) methods aimed at separating closely related fluorinated regioisomers. Its distinct physicochemical signature ensures that method resolution and selectivity can be accurately assessed and documented, a critical requirement for quality control in any manufacturing process involving this compound class.

Specialty Materials Science: Synthesis of Fluorinated Liquid Crystals or Optoelectronic Materials

Fluorinated aromatic compounds are essential components in liquid crystal mixtures and optoelectronic materials due to their ability to impart unique dielectric anisotropy, birefringence, and chemical stability [4]. 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene's specific molecular architecture—featuring a rigid aromatic core with strongly electron-withdrawing and highly lipophilic fluoroalkyl substituents in a para orientation—is precisely the type of building block required to fine-tune these material properties. While direct performance data for this specific compound in a device is not found in the current literature, its predicted physicochemical profile (LogP, TPSA, density) [REFS-1, REFS-2] aligns with the design principles for high-performance materials, making it a compelling candidate for exploratory synthesis in this field.

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